molecular formula C16H18N2O3S B6426741 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2198501-85-6

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B6426741
CAS No.: 2198501-85-6
M. Wt: 318.4 g/mol
InChI Key: UKRGBXSWRRESIJ-UHFFFAOYSA-N
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Description

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a unique combination of phenoxy, thiazole, and pyrrolidine moieties

Properties

IUPAC Name

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12(20-13-5-3-2-4-6-13)15(19)18-9-7-14(11-18)21-16-17-8-10-22-16/h2-6,8,10,12,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRGBXSWRRESIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OC2=NC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.

    Phenoxy Group Introduction: The phenoxy group can be introduced through etherification reactions, where phenol reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a phenoxy group, a thiazole moiety, and a pyrrolidine ring. The synthesis typically involves multi-step organic reactions, starting from simpler precursors to construct the complex structure. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Thiazole Group : This is often done via condensation reactions involving thiazole derivatives.
  • Final Assembly : The final product is obtained through coupling reactions that link the various functional groups together.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its structural features that may interact with biological targets:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Biological Studies

In biological assays, 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one serves as a probe for studying enzyme activities and receptor interactions. Its unique structure allows it to bind effectively to specific proteins, making it valuable for:

  • Target Identification : Understanding the molecular mechanisms of drug action.
  • Biochemical Pathway Modulation : Investigating how this compound can influence various metabolic pathways.

Material Science

The compound's unique chemical properties have led to its exploration in material science for developing new materials with specific characteristics:

  • Conductive Polymers : Research indicates potential applications in creating conductive materials for electronic devices.
  • Fluorescent Materials : The thiazole group can contribute to luminescent properties useful in sensors and imaging applications.

Data Tables

Application AreaPotential UsesObserved Effects
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Anticancer drugsInduces apoptosis in cancer cells
Biological StudiesEnzyme activity probesModulates biochemical pathways
Material ScienceConductive polymersEnhanced electrical properties
Fluorescent materialsUseful in imaging and sensing

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial properties.

Case Study 2: Anticancer Effects

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that this was mediated through the activation of caspase pathways leading to apoptosis.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole and pyrrolidine moieties are particularly important for binding interactions, while the phenoxy group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
  • 2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]butan-1-one

Uniqueness

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable candidate for further research and development.

Biological Activity

2-Phenoxy-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group, a thiazole ring, and a pyrrolidine moiety. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of 318.4 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, potentially disrupting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives demonstrate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

CompoundMicrobial TargetActivity
2-Thiazole DerivativesStaphylococcus aureusEffective
2-Thiazole DerivativesCandida albicansEffective

Anticancer Activity

The compound has shown promise in anticancer research. A study highlighted that related compounds disrupt microtubule dynamics leading to mitotic arrest in cancer cells . This mechanism suggests that this compound may similarly inhibit cancer cell growth by targeting tubulin.

Key Findings:

  • Induces G2/M phase arrest in the cell cycle.
  • Activates apoptotic pathways via JNK signaling .

Study on Prostate Cancer Cells

In a significant study involving prostate cancer cells, a compound structurally similar to this compound inhibited cell proliferation and induced apoptosis. The study utilized flow cytometry to confirm cell cycle arrest and Western blot analysis to demonstrate the activation of apoptotic markers .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against E. coli and Candida albicans .

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